

Protocol for [11C]SMW139 PET Imaging in Rodents: An Application Note

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Compound of Interest

Compound Name: SMW139

Cat. No.: B15570563

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Introduction

[11C]**SMW139** is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), a key player in neuroinflammation.^{[1][2][3]} The P2X7R is an ATP-gated ion channel primarily expressed on microglia, and its upregulation is associated with the pro-inflammatory activation of these immune cells.^{[2][4][5]} As a positron emission tomography (PET) tracer, [11C]**SMW139** allows for the in vivo visualization and quantification of P2X7R expression, offering a valuable tool to study neuroinflammatory processes in various neurological disorders. Preclinical studies in rodents have demonstrated its potential to detect increased P2X7R expression.^{[1][3]} This document provides a detailed protocol for conducting [11C]**SMW139** PET imaging studies in rodents, covering radiosynthesis, animal preparation, image acquisition, and data analysis.

Key Applications

- In vivo assessment of microglial activation and neuroinflammation.
- Evaluation of novel therapeutic agents targeting the P2X7R.
- Longitudinal monitoring of disease progression and treatment response in rodent models of neurological diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for [11C]SMW139 PET imaging in rodents.

Table 1: Radiosynthesis and Tracer Properties

Parameter	Value	Species	Reference
Radiochemical Yield	Excellent	-	[3][6]
Radiochemical Purity	>98%	-	[4]
Molar Activity	59 ± 38 GBq/μmol (at injection)	-	[4]
75–151 GBq/μmol	Rat	[7]	
42.2 ± 24.1 MBq/nmol	Mouse	[8]	
Affinity (Kd) for rat P2X7R	20.6 ± 1.7 nM	Rat	[5][7][9]

Table 2: In Vivo Metabolic Stability of [11C]SMW139

Species	Tissue	15 min p.i. (% intact)	30 min p.i. (% intact)	45 min p.i. (% intact)	Reference
Rat (EAE model)	Plasma	73 ± 7%	-	37 ± 10%	[7]
Brain	89 ± 5%	-	66 ± 11%	[7]	
Spinal Cord	89 ± 4%	-	59 ± 8%	[7]	
Rat (Healthy)	Plasma	-	-	42%	[6]
Mouse	Plasma	-	33%	23.7 ± 6.2%	[1][8][10]
Brain	-	29%	23.3 ± 10.3%	[1][8][10]	

Table 3: Recommended Dosing and Imaging Parameters

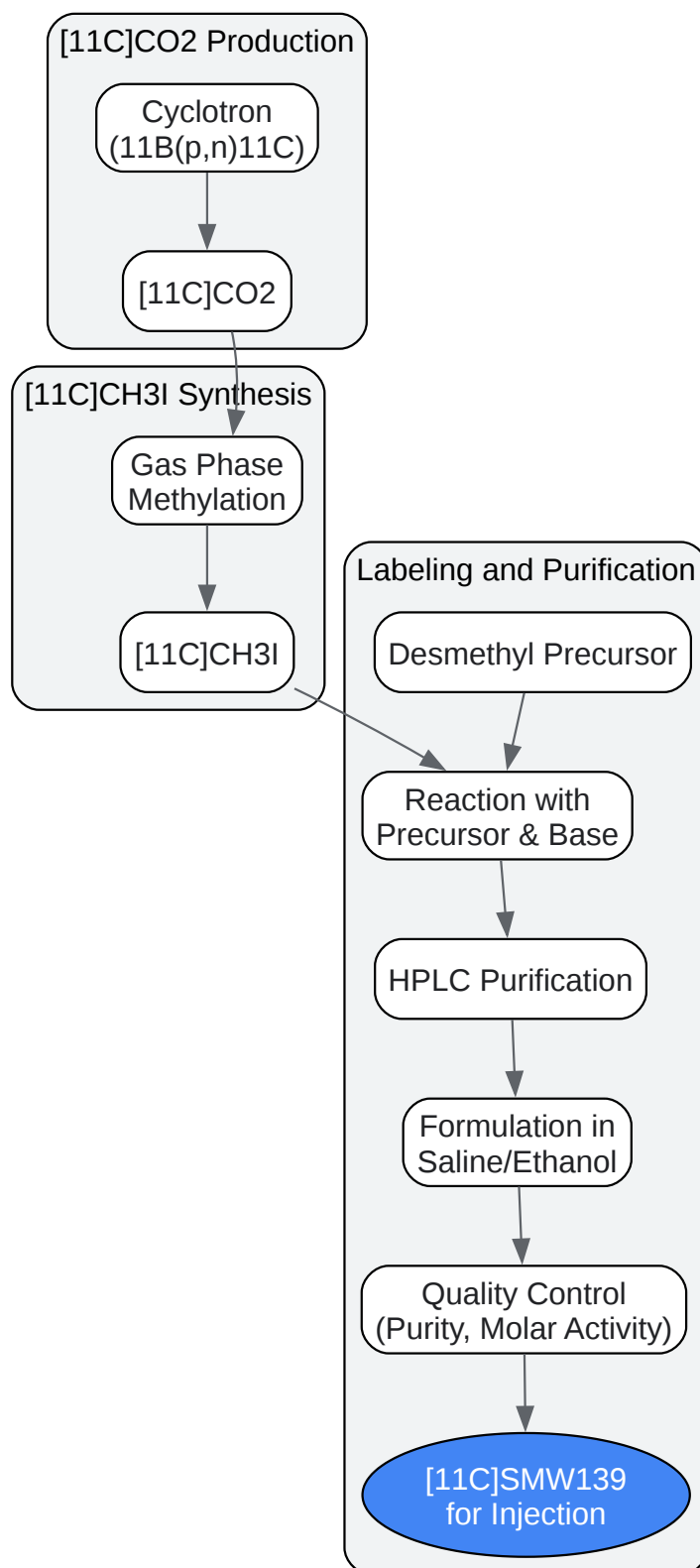
Parameter	Value	Species	Reference
Injected Activity	20–40 MBq	Rat	[6] [7]
9.5 ± 0.5 MBq	Mouse	[11]	
17.9 ± 6.2 MBq	Mouse	[8]	
Injected Mass	0.21 ± 0.12 µg	Mouse	[8]
6.06 ± 5.61 µg/kg	Mouse	[11]	
Scan Duration	60-90 minutes	Rat, Mouse	[1] [7] [11]

Experimental Protocols

Radiosynthesis of **[11C]SMW139**

The radiosynthesis of **[11C]SMW139** is performed via a carbon-11 methylation reaction. The procedure, based on the method described by Janssen et al., involves the reaction of the desmethyl precursor with **[11C]**methyl iodide or **[11C]**methyl triflate.[\[4\]](#)

Diagram: **[11C]SMW139** Radiosynthesis Workflow



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Caption: Workflow for the radiosynthesis of $[^{11}\text{C}]\text{SMW139}$.

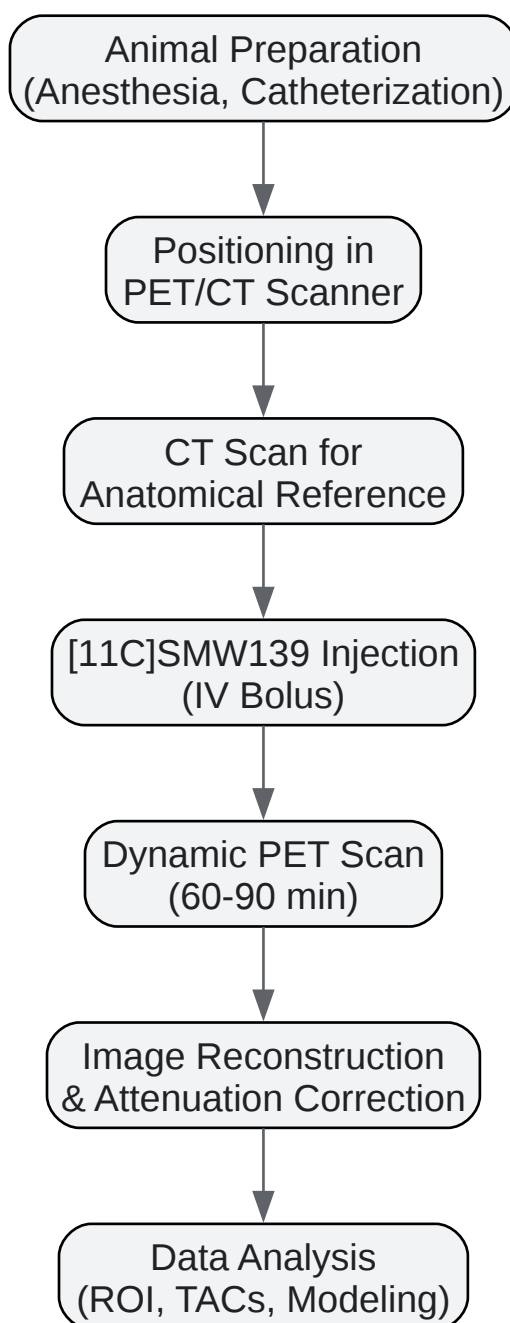
Animal Preparation

- **Animal Models:** This protocol is applicable to various rat and mouse models, including transgenic models of neurodegenerative diseases (e.g., APP/PS1-21 mice) and induced models of neuroinflammation (e.g., EAE rats).[\[1\]](#)[\[7\]](#)[\[12\]](#)
- **Anesthesia:** Anesthetize the rodent using isoflurane (3.5% for induction, 2% for maintenance) in oxygen (or a mix of O₂ and medical air).[\[11\]](#)
- **Catheterization:** Place a catheter in the lateral tail vein for intravenous administration of the radiotracer.

PET Imaging Workflow

- **Positioning:** Position the anesthetized animal in the PET scanner. A computed tomography (CT) scan is typically performed prior to the PET scan for attenuation correction and anatomical reference.[\[11\]](#)
- **Tracer Injection:** Administer a bolus injection of [¹¹C]**SMW139** via the tail vein catheter. The injected activity should be in the range of 20-30 MBq for rats and 9.5-18 MBq for mice.[\[7\]](#)[\[8\]](#)
[\[11\]](#)
- **Dynamic Scan Acquisition:** Immediately following the injection, begin a dynamic PET scan for 60 to 90 minutes.[\[4\]](#)[\[7\]](#)[\[11\]](#) Acquire data in list mode.
- **Frame Rebinning:** Rebin the list-mode data into a sequence of time frames. A typical framing sequence is: 4x5s, 4x10s, 2x30s, 3x60s, 2x300s, 1x600s, 1x900s, and 1x1200s.[\[7\]](#)
- **Blocking Studies (Optional):** To confirm the specificity of [¹¹C]**SMW139** binding, a P2X7R antagonist such as JNJ-47965567 can be administered prior to the tracer injection (e.g., 30 mg/kg, s.c., 30-45 minutes before the scan).[\[1\]](#)[\[7\]](#)

Diagram: [¹¹C]**SMW139** Rodent PET Imaging Workflow



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Caption: Standard workflow for [11C]**SMW139** PET imaging in rodents.

Image and Data Analysis

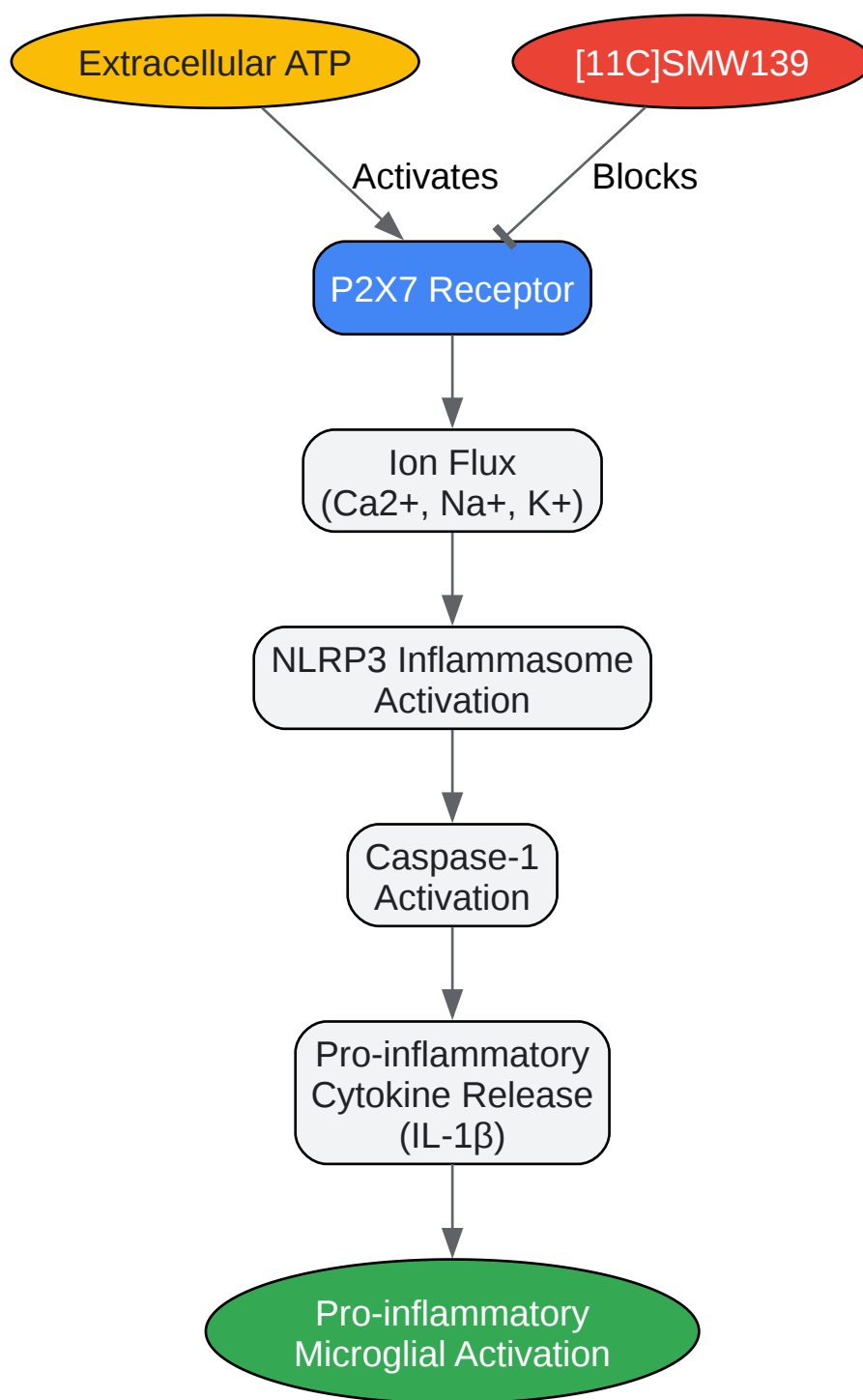
- Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation using the CT scan.

- **Region of Interest (ROI) Definition:** Co-register the PET images with an anatomical template or the individual's CT/MR scan. Define ROIs on the anatomical image for brain regions of interest (e.g., striatum, cortex, hippocampus, cerebellum).
- **Time-Activity Curves (TACs):** Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.
- **Quantification:**
 - **Standardized Uptake Value (SUV):** Calculate SUV images to visualize tracer uptake. However, due to the rapid metabolism of **[11C]SMW139**, especially in mice, kinetic modeling is recommended for accurate quantification.[\[1\]](#)[\[10\]](#)
 - **Kinetic Modeling:** A reversible two-tissue compartment model (2TCM) has been shown to be optimal for describing the kinetics of **[11C]SMW139**.[\[1\]](#)[\[2\]](#)[\[4\]](#) This model can be used to estimate the total distribution volume (VT), which is proportional to the density of available P2X7 receptors.
 - **Metabolite Correction:** **[11C]SMW139** undergoes rapid metabolism, and its radiometabolites can penetrate the brain, which can significantly impact the PET signal.[\[1\]](#)[\[8\]](#)[\[13\]](#) For accurate quantification, especially in mice, correction for brain-penetrating radiometabolites is crucial.[\[8\]](#)[\[13\]](#) This typically requires arterial blood sampling to determine the metabolite-corrected arterial input function.

P2X7R Signaling Overview

The P2X7 receptor is a non-selective cation channel that is activated by high concentrations of extracellular ATP, often released during cellular stress or injury. Its activation on microglia leads to a cascade of downstream events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1 β .

Diagram: Simplified P2X7R Signaling Pathway



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Caption: Simplified P2X7R signaling in microglia.

Conclusion

[11C]SMW139 is a valuable PET tracer for the in vivo imaging of the P2X7 receptor in rodents. This protocol provides a comprehensive guide for researchers to design and execute robust and reproducible imaging studies to investigate neuroinflammation. Careful consideration of the tracer's rapid metabolism, particularly in mice, is essential for accurate data quantification.

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